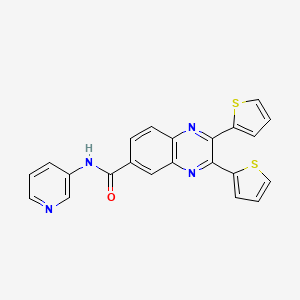
N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide, also known as PD 153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It is a small molecule that has been extensively studied for its potential as a cancer therapy.
Mecanismo De Acción
N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 works by binding to the ATP-binding site of the EGFR, preventing the receptor from activating downstream signaling pathways that are involved in cell proliferation and survival. This leads to a decrease in cancer cell growth and an increase in cancer cell death.
Biochemical and Physiological Effects:
N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow). Additionally, it has been shown to increase the sensitivity of cancer cells to radiation therapy and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 in lab experiments is its potency and selectivity for the EGFR. This allows researchers to study the specific effects of EGFR inhibition on cancer cells. However, one limitation is that N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 is a small molecule and may not be suitable for in vivo studies.
Direcciones Futuras
There are a number of future directions for research on N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035. One area of interest is the development of new analogs that may have improved potency and selectivity for the EGFR. Additionally, there is interest in studying the potential of N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 as a combination therapy with other cancer treatments, such as immunotherapy. Finally, there is interest in studying the potential of N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 as a therapy for other diseases, such as Alzheimer's disease and Parkinson's disease, which have been linked to EGFR signaling pathways.
Métodos De Síntesis
N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 can be synthesized using a multi-step process that involves the reaction of 2-chloro-3-nitropyridine with 2-thiophenecarboxylic acid, followed by reduction with zinc and hydrochloric acid. The resulting intermediate is then reacted with 2-bromo-3-thiophenecarboxylic acid to yield N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035.
Aplicaciones Científicas De Investigación
N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 has been widely studied for its potential as a cancer therapy. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
N-pyridin-3-yl-2,3-dithiophen-2-ylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4OS2/c27-22(24-15-4-1-9-23-13-15)14-7-8-16-17(12-14)26-21(19-6-3-11-29-19)20(25-16)18-5-2-10-28-18/h1-13H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCMIMKYFLBDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CS4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-3-yl-2,3-dithiophen-2-ylquinoxaline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5184689.png)
![3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5184700.png)
![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)

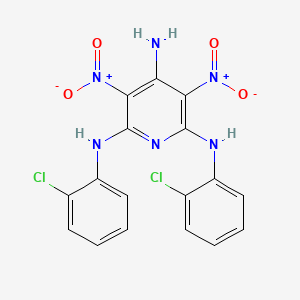
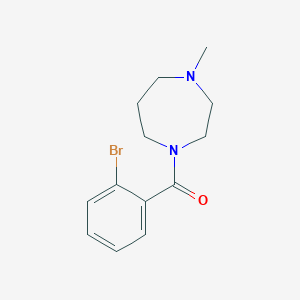
![2-amino-4-(2-chlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5184736.png)

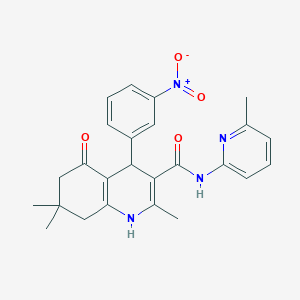
![propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5184757.png)

![3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5184777.png)
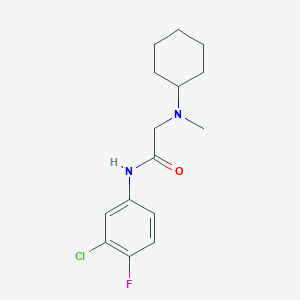
![6-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5184789.png)